Propanamide, 2-(cyclopentylideneamino)-
Description
Propanamide, 2-(cyclopentylideneamino)-, is an organic compound featuring a propanamide backbone (CH₃CH₂CONH₂) substituted at the second carbon with a cyclopentylideneamino group. The cyclopentylideneamino group, a cyclic imine derivative, may influence solubility, reactivity, and intermolecular interactions.
Properties
CAS No. |
142080-49-7 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.213 |
IUPAC Name |
2-(cyclopentylideneamino)propanamide |
InChI |
InChI=1S/C8H14N2O/c1-6(8(9)11)10-7-4-2-3-5-7/h6H,2-5H2,1H3,(H2,9,11) |
InChI Key |
FGKNOXVYHDAMNO-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N)N=C1CCCC1 |
Synonyms |
Propanamide, 2-(cyclopentylideneamino)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Sulfonyl- and acetyl-substituted propanamides (e.g., compound 5 in ) exhibit enhanced steric bulk, which may improve thermal stability or alter binding affinity in pharmaceutical contexts .
Physicochemical Properties
Functional groups dictate solubility, stability, and reactivity:
- Propanamide, 2-(cyclopentylideneamino)-: Likely moderate solubility in polar aprotic solvents (e.g., DMF) due to the amide group, with reduced aqueous solubility from the hydrophobic cyclopentylidene moiety.
- Propionamidine HCl : High water solubility due to ionic character; reactive amidine group may limit shelf stability .
- Propionyl chloride : Hydrolytically unstable; reacts vigorously with nucleophiles (e.g., water, alcohols) .
The target compound’s cyclic imine may confer resistance to hydrolysis compared to acyl chlorides, aligning it closer to stable sulfonamides (e.g., compound 5) .
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